(4R,5R)-Dethiobiotin is a compound that serves as an intermediate in the biosynthesis of biotin, a vital vitamin for various organisms. It plays a crucial role in the conversion of 7,8-diaminopelargonic acid to biotin through a series of enzymatic reactions. Dethiobiotin is classified as a small molecule and is primarily studied within the context of microbial metabolism.
Dethiobiotin is derived from the bacterium Escherichia coli, where it is synthesized as part of the biotin biosynthetic pathway. It is categorized under experimental drugs and small molecules, specifically noted for its role in enzymatic reactions involving ATP-dependent carboxylation processes. The compound has several synonyms, including d-Dethiobiotin and desthiobiotin, and its chemical formula is with a molecular weight of approximately 214.26 g/mol .
The synthesis of (4R,5R)-dethiobiotin involves several enzymatic steps:
The molecular structure of (4R,5R)-dethiobiotin can be represented as follows:
The three-dimensional structure can be analyzed using crystallography data available in databases like the Protein Data Bank (PDB), where the enzyme dethiobiotin synthetase has been characterized .
Dethiobiotin participates in several key biochemical reactions:
The mechanism by which dethiobiotin acts involves several steps:
Dethiobiotin has several applications in scientific research:
Dethiobiotin synthetase (BioD) catalyzes the ATP-dependent conversion of 7,8-diaminononanoate (DAPA) to (4R,5R)-dethiobiotin (DTB), the penultimate step in biotin biosynthesis. This enzyme belongs to the N-type ATP pyrophosphatase superfamily and forms homodimers essential for substrate binding pocket formation [8] [10]. The catalytic efficiency of BioD varies significantly across species, as demonstrated by kinetic parameters (Table 1). Escherichia coli BioD exhibits a KM for DAPA of 0.25 µM and a kcat/KM of 8.66 min⁻¹·μM⁻¹, whereas its paralog YnfK—expressed anaerobically—shows reduced affinity (KM = 0.50 µM) and catalytic efficiency (kcat/KM = 3.91 min⁻¹·μM⁻¹) [4]. The enzyme’s active site contains conserved residues (e.g., Asn8, Gly151, Asn154) that position DAPA for stereospecific ring closure, with mutagenesis studies confirming residues Ser13, Thr114, and Ile184 as critical for ATP binding and transition-state stabilization [4] [8].
Table 1: Kinetic Parameters of Dethiobiotin Synthetases
Enzyme Source | KM (DAPA) (µM) | KM (ATP) (µM) | kcat (min⁻¹) | kcat/KM (min⁻¹·μM⁻¹) |
---|---|---|---|---|
E. coli BioD (aerobic) | 0.25 | 0.17 | 2.16 | 8.66 |
E. coli YnfK (anaerobic) | 0.50 | 0.34 | 1.96 | 3.91 |
S13E/I184Y YnfK mutant | 0.20 | 0.18 | 3.91 | 19.55 |
Data derived from kinetic assays using purified enzymes [4].
BioD employs a three-step carboxylation mechanism to form DTB’s ureido ring:
Notably, GTP cannot substitute for ATP due to steric exclusion of the guanine base by residues in the nucleotide-binding loop (e.g., Lys15 in H. pylori) and lack of specific hydrogen bonds to the exocyclic O6 [8].
Unlike biotin synthase (BioB), which uses a [4Fe-4S] cluster for sulfur insertion, BioD lacks Fe-S clusters and relies on rigid substrate positioning to enforce (4R,5R) stereochemistry. Key structural features include:
Table 2: Contrasting Biotin Pathway Enzymes Involving Stereochemical Control
Enzyme | Cofactor | Role in Biotin Synthesis | Stereochemical Outcome |
---|---|---|---|
BioD (DTBS) | None | Forms ureido ring of DTB | (4R,5R)-dethiobiotin |
BioB (Biotin synthase) | [4Fe-4S] cluster | Inserts sulfur into DTB | (5R,6S)-biotin |
BioA (DAPA aminotransferase) | PLP | Transaminates KAPA to DAPA | (7R,8S)-DAPA |
PLP: pyridoxal 5′-phosphate [1] [5] [6].
BioD exhibits deep evolutionary conservation, with homologs in bacteria, archaea, fungi, and plants. Key evolutionary patterns include:
Table 3: Evolutionary Variations in BioD Enzymes
Organism Group | Domain Architecture | Regulatory Features | Catalytic Efficiency |
---|---|---|---|
γ-Proteobacteria | Full C-terminal motif (ecBioD) | Aerobic; repressed by BirA-bio-AMP | High (kcat ~2.16 min⁻¹) |
ε-Proteobacteria (H. pylori) | Truncated C-terminus | Constitutive | Moderate |
Plants | Mitochondrial/plastid targeting | Light-dependent transcription | Variable |
Data compiled from structural and kinetic studies [1] [4] [8].
Concluding Remarks
(4R,5R)-Dethiobiotin biosynthesis exemplifies the interplay between enzymatic precision and evolutionary adaptation. BioD’s ATP-dependent carboxylation mechanism enforces strict stereochemistry without cofactors, while its structural variations across taxa reflect niche-specific metabolic demands. This enzyme remains a promising antimicrobial target due to its absence in mammals and essential role in pathogens like M. tuberculosis and H. pylori [1] [8].
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